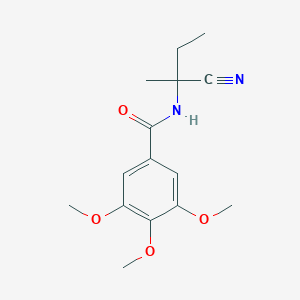
N-(1-cyano-1-methylpropyl)-3,4,5-trimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyano-1-methylpropyl)-3,4,5-trimethoxybenzamide, commonly known as TMA-6, is a chemical compound that belongs to the family of phenethylamines. It is a highly potent and selective agonist of the serotonin 5-HT2A receptor, which is known to play a crucial role in the regulation of mood, cognition, and perception. TMA-6 has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience, pharmacology, and psychopharmacology.
作用机制
TMA-6 acts as a highly selective agonist of the serotonin 5-HT2A receptor, which is known to play a crucial role in the regulation of mood, cognition, and perception. Upon binding to the receptor, TMA-6 induces a conformational change in the receptor, leading to the activation of a cascade of intracellular signaling pathways. This ultimately results in the modulation of various neurotransmitter systems, including dopamine, norepinephrine, and acetylcholine.
Biochemical and Physiological Effects:
TMA-6 has been shown to produce a range of biochemical and physiological effects, including changes in mood, perception, and cognition. It has been reported to induce feelings of euphoria, altered visual perception, and heightened sensory awareness. TMA-6 has also been shown to increase heart rate, blood pressure, and body temperature, indicating its potential as a cardiovascular stimulant.
实验室实验的优点和局限性
TMA-6 has several advantages as a research tool, including its high potency and selectivity for the 5-HT2A receptor, which allows for precise manipulation of the receptor system. It also has a relatively long half-life, which allows for sustained effects and prolonged experimentation. However, TMA-6 also has several limitations, including its potential for toxicity and the need for careful dosing and administration.
未来方向
There are several future directions for the study of TMA-6 and its potential applications in scientific research. One area of interest is the development of novel therapeutic agents based on the structure and function of TMA-6. Another area of interest is the study of the neurochemical mechanisms underlying the effects of TMA-6 and other hallucinogenic drugs on the brain. Additionally, the potential use of TMA-6 in the treatment of various psychiatric disorders, including depression and anxiety, warrants further investigation.
合成方法
TMA-6 can be synthesized using various methods, including the reduction of 3,4,5-trimethoxybenzaldehyde with sodium borohydride, followed by the reaction of the resulting alcohol with cyanomethylpropane in the presence of a strong base. Alternatively, TMA-6 can be prepared by the reaction of 3,4,5-trimethoxybenzoyl chloride with N-cyanomethyl-N-methylamine in the presence of a Lewis acid catalyst.
科学研究应用
TMA-6 has been widely used in scientific research for its ability to selectively activate the 5-HT2A receptor, which is known to play a crucial role in the regulation of mood, cognition, and perception. TMA-6 has been studied for its potential applications in the treatment of various psychiatric disorders, including depression, anxiety, and schizophrenia. It has also been used in the study of the neurochemical mechanisms underlying the effects of hallucinogenic drugs, such as LSD and psilocybin.
属性
IUPAC Name |
N-(2-cyanobutan-2-yl)-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-6-15(2,9-16)17-14(18)10-7-11(19-3)13(21-5)12(8-10)20-4/h7-8H,6H2,1-5H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLCWCZLEISMBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-methylpropyl)-3,4,5-trimethoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 1-((2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(3-fluorophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2698717.png)
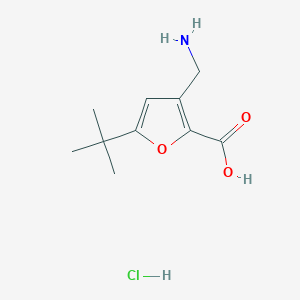
![3-(4-chlorophenyl)-7,8-dimethoxy-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2698720.png)


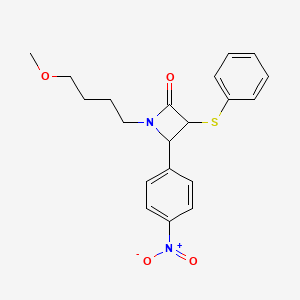
![N-(3-chlorobenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2698730.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2698732.png)
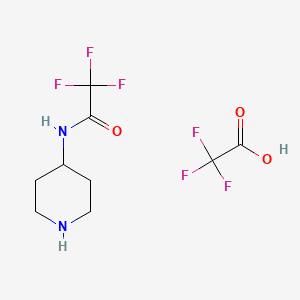
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(2,5-dimethylphenyl)sulfanyl]acetamide](/img/structure/B2698735.png)
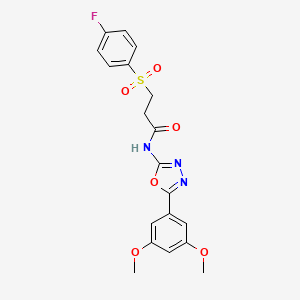
![N-(2-methylbenzo[d]thiazol-6-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2698738.png)

![2-[(4-Benzhydrylpiperazino)methyl]phenyl (2-chloro-1,3-thiazol-5-yl)methyl ether](/img/structure/B2698740.png)